molecular formula C12H17NO3 B3337658 2-[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amino]-ethanol CAS No. 73120-83-9

2-[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amino]-ethanol

Cat. No.: B3337658
CAS No.: 73120-83-9
M. Wt: 223.27 g/mol
InChI Key: NUOABGIIYNJJBX-UHFFFAOYSA-N
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Description

2-[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amino]-ethanol is a chemical compound with a complex structure that includes a dihydro-benzo[1,4]dioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amino]-ethanol typically involves multiple steps, starting with the formation of the dihydro-benzo[1,4]dioxin core. This can be achieved through a Diels-Alder reaction, followed by subsequent functional group modifications to introduce the amino and hydroxyl groups.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often using catalysts and specific solvents to control the reaction environment.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Converting the hydroxyl group to a carbonyl group.

  • Reduction: : Reducing any double or triple bonds present in the molecule.

  • Substitution: : Replacing one functional group with another, such as converting the amino group to a different amine.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or ketones.

  • Reduction: : Formation of saturated hydrocarbons or alcohols.

  • Substitution: : Formation of different amine derivatives or other functionalized compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its dihydro-benzo[1,4]dioxin core is particularly useful in the development of new materials and pharmaceuticals.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural similarity to naturally occurring compounds makes it a valuable tool in biochemistry.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. Its ability to interact with various biological targets can be harnessed to develop new drugs for treating diseases.

Industry

In industry, this compound can be used in the production of dyes, polymers, and other chemical products. Its versatility makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 2-[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amino]-ethanol exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific receptors or enzymes, leading to a biological response. The molecular targets and pathways involved would vary based on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanol: : Similar structure but lacks the methylamino group.

  • 2-[2,3-dihydro-1,4-benzodioxin-3-ylmethyl(methyl)amino]ethanol: : Similar but with a different position of the dihydro-benzo[1,4]dioxin moiety.

Uniqueness

The presence of the methylamino group in 2-[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amino]-ethanol gives it unique chemical properties compared to similar compounds. This group can influence the compound's reactivity and interaction with biological targets, making it distinct in its applications.

Properties

IUPAC Name

2-[2,3-dihydro-1,4-benzodioxin-3-ylmethyl(methyl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-13(6-7-14)8-10-9-15-11-4-2-3-5-12(11)16-10/h2-5,10,14H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUOABGIIYNJJBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)CC1COC2=CC=CC=C2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73120-83-9
Record name Ethanol, 2-(N-(1,4-benzodioxan-2-yl)methyl-N-methyl)amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073120839
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC106900
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106900
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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